molecular formula C16H34O3 B14084983 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane CAS No. 101433-27-6

1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane

Cat. No.: B14084983
CAS No.: 101433-27-6
M. Wt: 274.44 g/mol
InChI Key: ZRNDMQXFESPXIC-UHFFFAOYSA-N
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Description

1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane is an organic compound with the molecular formula C14H30O3. This compound is part of the glycol ether family, which are known for their solvent properties. It is a colorless liquid with a mild, pleasant odor and is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane typically involves the reaction of octanol with butoxyethanol in the presence of an acid catalyst. The reaction proceeds through a series of etherification steps, where the hydroxyl groups of the alcohols react to form ether linkages. The reaction conditions usually involve heating the reactants to a temperature of around 150°C and maintaining the reaction for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain a steady flow of reactants and products. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols.

    Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane has several applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.

    Industry: Utilized in the formulation of paints, coatings, and cleaning agents.

Mechanism of Action

The mechanism of action of 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane involves its ability to dissolve various substances due to its polar and non-polar regions. This property allows it to interact with different molecular targets, facilitating the dissolution and transport of compounds. The ether linkages in the molecule provide flexibility, enabling it to penetrate and interact with complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Butoxyethoxy)ethanol: Similar in structure but with a shorter carbon chain.

    Diethylene glycol monobutyl ether: Another glycol ether with similar solvent properties.

Uniqueness

1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane is unique due to its longer carbon chain, which enhances its solvent properties and makes it suitable for a wider range of applications. Its ability to dissolve both polar and non-polar substances sets it apart from other glycol ethers.

Properties

CAS No.

101433-27-6

Molecular Formula

C16H34O3

Molecular Weight

274.44 g/mol

IUPAC Name

1-[2-(2-butoxyethoxy)ethoxy]octane

InChI

InChI=1S/C16H34O3/c1-3-5-7-8-9-10-12-18-14-16-19-15-13-17-11-6-4-2/h3-16H2,1-2H3

InChI Key

ZRNDMQXFESPXIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOCCOCCCC

Origin of Product

United States

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